Bicyclomycin
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Overview
Description
Preparation Methods
Bicozamycin is obtained from a fermented culture of Streptomyces sapporonensis . The preparation involves the following steps:
Fermentation: The bacteria are cultured in a suitable medium to produce bicozamycin.
Extraction: The antibiotic is extracted from the culture medium using a mixture of chloroform and methanol (1:1).
Purification: The extract is purified through various chromatographic techniques to obtain pure bicozamycin.
Chemical Reactions Analysis
Bicozamycin undergoes several types of chemical reactions:
Oxidation: The compound can be oxidized by various oxidizing agents.
Reduction: Bicozamycin can be reduced under specific conditions to yield different products.
Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
Bicozamycin has several scientific research applications:
Mechanism of Action
Bicozamycin is the only known selective inhibitor of the Rho protein, a RecA-type ATPase that is a transcription termination factor in Escherichia coli . The antibiotic binds to the Rho protein, preventing it from terminating transcription, which leads to the untimely overproduction of proteins and ultimately causes cell death . X-ray crystallographic images of the bicozamycin-Rho complex have been used to define the Rho antibiotic-binding site and understand the molecular basis for its mode of action .
Comparison with Similar Compounds
Bicozamycin is unique in its selective inhibition of the Rho protein. Similar compounds include other 2,5-diketopiperazines, which also exhibit antibiotic activity. bicozamycin’s specific mechanism of action and its effectiveness against a broad spectrum of Gram-negative bacteria make it distinct .
Similar compounds include:
Cyclo(L-Ile-L-Leu) 2,5-diketopiperazine: Another member of the 2,5-diketopiperazine family.
Fosfomycin: An antibiotic with a different mechanism of action but similar broad-spectrum activity.
Bicozamycin’s unique ability to inhibit the Rho protein sets it apart from these similar compounds .
Properties
CAS No. |
38129-37-2 |
---|---|
Molecular Formula |
C12H18N2O7 |
Molecular Weight |
302.28 g/mol |
IUPAC Name |
(6S)-6-hydroxy-5-methylidene-1-[(1R)-1,2,3-trihydroxy-2-methylpropyl]-2-oxa-7,9-diazabicyclo[4.2.2]decane-8,10-dione |
InChI |
InChI=1S/C12H18N2O7/c1-6-3-4-21-12(7(16)10(2,19)5-15)9(18)13-11(6,20)8(17)14-12/h7,15-16,19-20H,1,3-5H2,2H3,(H,13,18)(H,14,17)/t7-,10?,11+,12?/m1/s1 |
InChI Key |
WOUDXEYYJPOSNE-DSRXWYFFSA-N |
Isomeric SMILES |
CC(CO)([C@H](C12C(=O)N[C@](C(=C)CCO1)(C(=O)N2)O)O)O |
SMILES |
CC(CO)(C(C12C(=O)NC(C(=C)CCO1)(C(=O)N2)O)O)O |
Canonical SMILES |
CC(CO)(C(C12C(=O)NC(C(=C)CCO1)(C(=O)N2)O)O)O |
Appearance |
Solid powder |
melting_point |
188.0 °C |
38129-37-2 | |
Pictograms |
Acute Toxic |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
icozamycin bicyclomycin CGP 3543E CGP 354E FR 1881 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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